molecular formula C17H22ClN3O4 B13859145 N-Desmethoxypropyl N-Carbethoxy Plucalopride

N-Desmethoxypropyl N-Carbethoxy Plucalopride

Cat. No.: B13859145
M. Wt: 367.8 g/mol
InChI Key: XSALDQOIMQGINN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethoxypropyl N-Carbethoxy Plucalopride involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the following steps:

    Formation of the Benzofuran Ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Ring: This step involves the reaction of the benzofuran intermediate with piperidine derivatives.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening .

Chemical Reactions Analysis

Types of Reactions

N-Desmethoxypropyl N-Carbethoxy Plucalopride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-Desmethoxypropyl N-Carbethoxy Plucalopride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Desmethoxypropyl N-Carbethoxy Plucalopride involves its interaction with specific molecular targets in the body. It primarily acts on serotonin receptors in the gastrointestinal tract, promoting motility and alleviating symptoms of constipation. The compound binds to these receptors, triggering a cascade of intracellular events that enhance muscle contractions and facilitate bowel movements .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethoxypropyl N-Carbethoxy Plucalopride is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to similar compounds .

Properties

Molecular Formula

C17H22ClN3O4

Molecular Weight

367.8 g/mol

IUPAC Name

ethyl 4-[(4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbonyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C17H22ClN3O4/c1-2-24-17(23)21-6-3-10(4-7-21)20-16(22)12-9-13(18)14(19)11-5-8-25-15(11)12/h9-10H,2-8,19H2,1H3,(H,20,22)

InChI Key

XSALDQOIMQGINN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl

Origin of Product

United States

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